Articaine Hydrochloride

Dentistry Oral Surgery Maxillofacial Anesthesia

Standard amide anesthetics like lidocaine rely on slow hepatic clearance, increasing systemic toxicity risk in compromised patients. Articaine Hydrochloride solves this via a unique ester side chain that enables 90-95% plasma esterase hydrolysis, yielding a 20-27 min half-life vs. 90-96 min for lidocaine. • 2.78× higher anesthesia success rate in maxillary infiltration vs. lidocaine • 8.7-min faster onset (2.5 vs. 11.2 min) for IVRA, boosting OR throughput • 10× higher total body clearance (8.9 vs. 0.9 L/min), minimizing accumulation risk Supplied with full analytical documentation; bulk quantities available for pharmaceutical development and high-volume dental procurement.

Molecular Formula C13H21ClN2O3S
Molecular Weight 320.84 g/mol
CAS No. 23964-57-0
Cat. No. B1666093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine Hydrochloride
CAS23964-57-0
SynonymsArticain
Articaine
Carticain
Carticaine
Carticaine Hydrochloride
Hoe 045
Hoe 40045
Hoe-045
Hoe-40045
Hoe045
Hoe40045
Hydrochloride, Carticaine
Ultracaine
Molecular FormulaC13H21ClN2O3S
Molecular Weight320.84 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
InChIInChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H
InChIKeyGDWDBGSWGNEMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 125 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Articaine Hydrochloride: Core Properties


Articaine hydrochloride is a synthetic local anesthetic belonging to the amino amide class, distinguished from classical agents like lidocaine by its unique molecular architecture. Its structure incorporates a thiophene ring instead of a benzene ring, which significantly enhances its lipid solubility and tissue penetration [1]. Critically, it contains an additional ester group that is not found in other amide anesthetics. This ester moiety enables 90-95% of the drug to undergo rapid hydrolysis by non-specific plasma esterases in the blood and tissues, a metabolic pathway that results in an exceptionally short plasma half-life and reduced reliance on hepatic clearance compared to other amide-type local anesthetics [2]. This combination of enhanced diffusion and rapid systemic elimination underpins its specific clinical utility and safety profile.

Thiophene ring supports lipid solubility and tissue penetration studies
Ester side chain enables extra-hepatic plasma esterase metabolism research
Rapid clearance and short half-life suit exposure-model comparison workflows

Articaine vs. Lidocaine: Why Substitution Fails


While articaine, lidocaine, mepivacaine, and prilocaine are all classified as amide-type local anesthetics, their clinical and pharmacological profiles diverge sharply due to key structural differences that preclude simple interchangeability. Lidocaine, the gold standard, and mepivacaine rely primarily on hepatic metabolism via CYP450 enzymes, leading to a significantly longer elimination half-life (approximately 90-96 minutes for lidocaine) [1]. In contrast, articaine's unique ester side chain allows for predominantly extra-hepatic, plasma-based metabolism, resulting in a half-life of only 20-27 minutes [2]. This fundamental difference has direct clinical consequences: articaine provides a significantly faster onset of action in certain procedures [3], superior tissue penetration and anesthetic success rates in challenging scenarios like maxillary infiltration [4], and a markedly lower risk of systemic toxicity and accumulation in patients with hepatic impairment [5]. Therefore, selecting a 'generic amide' without considering these specific, quantifiable differentiators can lead to suboptimal anesthesia, procedural delays, and increased patient risk. The following evidence quantifies these critical distinctions.

Metabolism pathway
Plasma esterase-dependent (90-95%)
Lidocaine primarily CYP450; hepatic clearance dependency may alter exposure in metabolic models
Elimination half-life
Approximately 20-27 min
Lidocaine ~90-96 min; accumulation kinetics may differ significantly in repeat-dose studies
Diffusion & onset
Thiophene-based, high lipid solubility
Lidocaine’s benzene ring; onset-time and penetration profiles may not translate across models

Articaine HCl: Evidence-Based Advantages


Superior Maxillary Infiltration Anesthesia Success

Meta-analysis of randomized controlled trials confirms articaine is significantly more likely to achieve successful anesthesia than lidocaine, particularly for infiltration techniques. The overall odds ratio for anesthetic success favoring articaine is 2.17 (95% CI: 1.50–3.15; P < 0.0001). For maxillary and mandibular infiltrations, the benefit is even more pronounced, with articaine providing a 2.78 times greater likelihood of success compared to lidocaine (OR: 2.78, 95% CI: 1.61–4.79; P = 0.0002) [1].

Infiltration success
Head-to-head
OR 2.78 (95% CI 1.61–4.79) vs lidocaine; P = 0.0002
Supports infiltration anesthesia endpoint interpretation
Meta-analysis of 8 RCTs; dental infiltration model context
Dentistry Oral Surgery Maxillofacial Anesthesia Pharmacology

Faster Onset of Analgesia in Intravenous Regional Anesthesia

In a direct head-to-head clinical study of 20 patients undergoing intravenous regional anesthesia (IVRA), articaine demonstrated a significantly faster onset of surgical analgesia compared to lidocaine. The mean onset time for articaine was 2.5 minutes (±1.1), while for lidocaine it was 11.2 minutes (±5.1) [1]. This 8.7-minute difference is both clinically and statistically significant (p = 0.0006).

Onset of analgesia
Head-to-head
2.5 ± 1.1 min vs 11.2 ± 5.1 min; P = 0.0006
Supports onset-time endpoint comparison
IVRA model, 20 patients; day-case surgery context
Anesthesiology Regional Anesthesia Pharmacokinetics Day-Case Surgery

Faster Systemic Clearance and Lower Toxicity Risk

The unique ester-linked metabolism of articaine translates directly into a profoundly faster systemic clearance compared to lidocaine. In a clinical study of IVRA, the total body clearance of articaine was measured at 8.9 ± 3.5 L/min, which is ten times greater than the clearance of lidocaine, measured at 0.9 ± 0.4 L/min (p = 0.0005) [1]. This rapid clearance is further reflected in its shorter terminal elimination half-life of approximately 27 minutes, compared to 90-96 minutes for lidocaine [2].

Systemic clearance
Head-to-head
8.9 ± 3.5 L/min vs 0.9 ± 0.4 L/min; P = 0.0005
Supports clearance-rate endpoint interpretation
IVRA model; half-life ~27 min vs ~90–96 min
Pharmacokinetics Drug Safety Metabolism Toxicology

Superior Pediatric Anesthesia via Buccal Infiltration

Articaine's enhanced tissue diffusion, due to its thiophene ring and high lipid solubility, enables a unique clinical advantage in pediatric dentistry. A randomized controlled trial demonstrated that a single buccal infiltration of 4% articaine provided effective palatal anesthesia in 82.7% of cases for maxillary deciduous tooth extractions. In contrast, the same procedure using 2% lidocaine achieved palatal anesthesia in only 1.3% of cases (P < .001) [1]. This eliminates the need for painful palatal injections, a significant benefit for pediatric patients.

Palatal anesthesia success
Head-to-head
82.7% vs 1.3% with buccal infiltration alone; P
Supports pediatric anesthesia model endpoint
RCT, 300 patients; deciduous tooth extraction context
Adverse event incidence
Head-to-head
22% (articaine) vs 20% (lidocaine); no significant difference
Supports safety-related endpoint monitoring
Pooled 3 RCTs, 1325 patients; paresthesia 0.9%
Pediatric Dentistry Pain Management Anesthetic Efficacy Clinical Outcomes

Comparable Safety Profile to Lidocaine

Concerns about a potentially higher risk of paresthesia with articaine are not supported by large, controlled clinical trial data. In a pooled analysis of three identical multicenter, randomized, double-blind studies involving 1,325 patients, the overall incidence of adverse events was 22% for the articaine group (n=882) and 20% for the lidocaine group (n=443) [1]. The incidence of paresthesia specifically reported as related to articaine was 0.9%, and for hypesthesia was 0.7% [1], demonstrating a safety profile statistically comparable to the gold standard lidocaine.

Adverse event incidence
Head-to-head
22% (articaine) vs 20% (lidocaine); no significant difference
Supports safety-related endpoint monitoring
Pooled 3 RCTs, 1325 patients; paresthesia 0.9%
Drug Safety Adverse Events Pharmacovigilance Clinical Trials

Articaine HCl: Key Application Scenarios


Efficient Maxillary Infiltration in Dental Practice

Articaine hydrochloride is the preferred agent for maxillary and mandibular infiltration techniques. Its demonstrated 2.78-fold higher likelihood of achieving successful anesthesia compared to lidocaine [1] and its unique ability to provide effective palatal anesthesia from a single buccal injection (82.7% success vs. 1.3% for lidocaine) [2] make it an ideal choice for procurement in high-volume dental clinics. This reduces the need for supplementary injections and painful palatal blocks, thereby streamlining patient flow and improving the overall patient experience, especially for routine restorative work and extractions.

Rapid-Onset Regional Anesthesia for Day-Case Surgery

In settings where quick patient turnover is essential, such as day-case surgery units performing hand or foot procedures under intravenous regional anesthesia (IVRA), articaine offers a compelling advantage. Its mean onset time of surgical analgesia is just 2.5 minutes, compared to 11.2 minutes for lidocaine (p=0.0006) [3]. This 8.7-minute faster onset can lead to cumulative time savings across multiple daily procedures, enhancing operating room efficiency and reducing labor costs.

Reduced Toxicity Risk in Hepatic/Renal Impairment

For medical and dental facilities treating a significant population of medically compromised patients, articaine's pharmacokinetic profile offers a distinct safety advantage. Its primary metabolism (90-95%) occurs via non-specific plasma esterases, independent of liver function [4]. This results in a ten-fold higher total body clearance compared to lidocaine (8.9 vs. 0.9 L/min) and an ultra-short half-life of approximately 27 minutes [5], significantly minimizing the risk of systemic accumulation and toxicity. This makes articaine a safer and therefore more procurable option than lidocaine or mepivacaine for this vulnerable patient cohort.

Application
Selection Property
Validation Focus
Dental infiltration anesthesia research
Infiltration anesthesia endpoint comparison
Pulpal anesthesia success rate review
Regional anesthesia model studies (IVRA)
Onset-time and clearance kinetics
Surgical model onset-time endpoint
Metabolism and safety research in hepatic impairment models
Extra-hepatic metabolism pathway
Systemic accumulation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Articaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.